N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Catalog No.
S13219211
CAS No.
86518-44-7
M.F
C24H24ClN3O4
M. Wt
453.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthra...

CAS Number

86518-44-7

Product Name

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

IUPAC Name

[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C24H24ClN3O4/c1-28-12-9-17(10-13-28)32-23(29)15-31-24(30)19-4-2-3-5-20(19)27-21-8-11-26-22-14-16(25)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,26,27)

InChI Key

QPSNJJQJDIKLHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex chemical compound belonging to the class of quinoline derivatives. Its structure combines a piperidine ring with a chloroquinoline moiety, which is known for its diverse biological activities. The compound is characterized by its unique functional groups, including an anthraniloyloxyacetate moiety, which contribute to its potential pharmacological properties.

The synthesis of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves several key reactions:

  • Formation of Quinoline Derivatives: The synthesis often begins with the modification of 4-chloroquinoline through various reactions such as nitration or amination.
  • Piperidine Ring Formation: The piperidine component can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by a piperidine derivative.
  • Esterification: The final step usually involves the esterification of the anthranilic acid derivative with the quinoline-piperidine complex to yield the desired acetate.

These reactions are crucial for constructing the intricate structure of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate and are often optimized for yield and purity.

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Research indicates that derivatives containing the chloroquinoline structure can inhibit various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxicity .

Moreover, compounds similar to N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression, such as VEGFR-II, demonstrating their potential as targeted therapies in oncology .

The synthesis of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can be approached through various methods:

  • Conventional Organic Synthesis: This involves multi-step reactions starting from commercially available precursors like 4,7-dichloroquinoline. The steps typically include oxidation, amide formation, and subsequent esterification.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in synthesizing complex organic compounds.
  • Green Chemistry Approaches: Recent trends focus on reducing solvent use and employing environmentally benign reagents to synthesize this compound more sustainably.

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has potential applications in:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting various malignancies.
  • Antimicrobial Agents: The compound may be explored for its efficacy against bacterial and fungal infections due to its structural similarities with known antimicrobial agents.
  • Research Tools: It can serve as a lead compound in medicinal chemistry for designing new therapeutic agents.

Interaction studies involving N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate focus on its binding affinity to specific biological targets such as enzymes and receptors involved in disease pathways:

  • Protein Kinase Inhibition: Studies have shown that compounds with similar structures effectively inhibit kinases like VEGFR-II, which plays a crucial role in tumor angiogenesis .
  • Molecular Docking Studies: These computational studies help predict how well this compound binds to target proteins, providing insights into its mechanism of action.

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate shares structural features with several other compounds, making it valuable for comparative studies:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-ChloroquinolineChloro group on quinolineAntimicrobialBasic structure for many derivatives
1-(Piperazin-1-yl)-2-(N-substituted-amino)-ethanonesPiperazine ringAnticancerDiverse substitutions lead to varied activity
4-Aminoquinoline DerivativesAmino group on quinolineAntimalarialHistorical significance in malaria treatment
2-[4-(7-chloroquinolinyl)amino]pentanolSimilar amine structureAnticancerDifferent side chain influences activity

The uniqueness of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate lies in its specific combination of piperidine and chloroquine motifs, which may enhance its pharmacological profile compared to these similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

453.1455339 g/mol

Monoisotopic Mass

453.1455339 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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